Cas no 88-05-1 (2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

2,4,6-Trimethylaniline (Mesidine) is a substituted aniline derivative characterized by three methyl groups at the 2, 4, and 6 positions of the benzene ring. This structural modification enhances its steric hindrance and electron-donating properties, making it valuable in organic synthesis, particularly for producing dyes, pharmaceuticals, and agrochemical intermediates. With a refractive index (ND25) of 1.4959, it exhibits distinct optical properties suitable for specialized applications. Its high purity and stability under standard conditions ensure consistent performance in reactions requiring selective aromatic amination. Mesidine’s predictable reactivity and compatibility with various catalysts further contribute to its utility in fine chemical manufacturing.
2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 structure
88-05-1 structure
Product Name:2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
CAS No:88-05-1
MF:C9H13N
MW:135.206222295761
MDL:MFCD00007740
CID:34446
PubChem ID:6913
Update Time:2025-11-01

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trimethylaniline
    • 2,4,6-trimethylbenzenamine
    • 2,4,6-Trimethylaniline (mesidine)
    • Mesidine
    • 2,4,6-(Me)3-C6H4NH2
    • 2,4,6-tri-MePhNH2
    • 2,4,6-trimethyl-aniline
    • 2-Amino-1,3,5-trimethylbenzene
    • 2-Aminomesitylene
    • Aminomesitylene
    • Aniline,2,4,6-trimethyl
    • Benzenamine,2,4,6-trimethyl
    • Mesidin
    • Mesitylamine
    • 2,4,6-Trimethylbenzenamine (ACI)
    • Aniline, 2,4,6-trimethyl- (6CI, 8CI)
    • 1-Amino-2,4,6-trimethylbenzene
    • 2,4,6-Trimethylphenylamine
    • Mesitylene, 2-amino-
    • NSC 31
    • 2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
    • MDL: MFCD00007740
    • Inchi: 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
    • InChI Key: KWVPRPSXBZNOHS-UHFFFAOYSA-N
    • SMILES: NC1C(C)=CC(C)=CC=1C
    • BRN: 636559

Computed Properties

  • Exact Mass: 135.10500
  • Monoisotopic Mass: 135.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 99.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Light yellow oil, easy to oxidize when exposed to light, making the color darker.
  • Density: 0.963 g/mL at 25 °C(lit.)
  • Melting Point: -5 ºC
  • Boiling Point: 230°C
  • Flash Point: Degrees Fahrenheit:204.8°F
    Degrees Celsius:96°C
  • Refractive Index: n20/D 1.551(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 26.02000
  • LogP: 2.77520
  • Solubility: Slightly soluble in carbon tetrachloride, easily soluble in acetone and other organic solvents.
  • Sensitiveness: Sensitive to air and light

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H312,H315,H319,H330
  • Warning Statement: P260,P280,P284,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2810 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 21/22-26-36/38
  • Safety Instruction: S26-S28-S36/37-S45-S28A
  • RTECS:BZ0700000
  • Hazardous Material Identification: T+
  • HazardClass:6.1
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R23/24/25; R33

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Pricemore >>

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2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 bar, 120 °C
Reference
Hydrogenation using iron oxide-based nanocatalysts for the synthesis of amines
Jagadeesh, Rajenahally V.; et al, Nature Protocols, 2015, 10(4), 548-557

Production Method 2

Reaction Conditions
1.1 Reagents: [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  36 h, rt
Reference
A Metal-Free Direct Arene C-H Amination
Wang, Tao; et al, Advanced Synthesis & Catalysis, 2021, 363(11), 2783-2795

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  24 h, 10 bar, 120 °C
Reference
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; et al, Chemistry - A European Journal, 2011, 17(35), 9599-9604

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ;  5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Reference
A general palladium-catalyzed amination of aryl halides with ammonia
Schulz, Thomas; et al, Chemistry - A European Journal, 2009, 15(18), 4528-4533

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  5 h, rt
Reference
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: 1,2-Dichloroethane ;  48 h, 25 °C
Reference
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; et al, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  1 bar, -78 °C; 2 h, 40 °C
Reference
Nitrenium ions as new versatile reagents for electrophilic amination
Avigdori, Idan; et al, Chemical Science, 2023, 14(43), 12034-12040

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid
Reference
The Fischer reaction of cyclohexanone mesitylhydrazone. Evidence of a 1,4-methyl migration
Carlin, Robert B.; et al, Journal of the American Chemical Society, 1962, 84, 4107-12

Production Method 9

Reaction Conditions
Reference
Product ratios dependent on and independent of the left group in a single series: potassium metal-provoked reactions of aryl halides with amide and acetone enolate ions that occur during mixing
Tremelling, Michael J.; et al, Journal of the American Chemical Society, 1980, 102(24), 7375-7

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Azidotrimethylsilane Solvents: Ethanol ,  Chloroform ,  Water ;  3.6 min, 90 °C
1.2 Reagents: Methanol Solvents: Water ;  5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System
Chen, Yuesu; et al, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Ammonia Catalysts: 2,9-Dichloro-1,10-phenanthroline ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines
Tan, Xiaobin; et al, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170

Production Method 12

Reaction Conditions
1.1 Reagents: Vitride ,  Diphenylphosphoryl azide Solvents: Diethyl ether ,  Toluene
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Production Method 13

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 Reagents: Azidotrimethylsilane
Reference
Trimethylsilyl azide/triflic acid, a highly efficient electrophilic aromatic amination reagent
Olah, George A.; et al, Journal of Organic Chemistry, 1989, 54(5), 1203-4

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 h, rt
1.2 Reagents: 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine ;  1 h, rt; 10 h, 110 °C
1.3 Reagents: Ammonium carbonate ,  Tripotassium phosphate Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: 1,4-Dioxane ;  12 h, 100 °C
Reference
Direct Nickel-Catalyzed Amination of Phenols via C-O Bond Activation using 2,4,6-Trichloro-1,3,5-triazine (TCT) as Reagent
Iranpoor, Nasser; et al, Advanced Synthesis & Catalysis, 2014, 356(14-15), 3067-3073

Production Method 15

Reaction Conditions
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2907709-74-2 ;  24 h, 140 °C
Reference
In-depth experimental and theoretical investigations on Co-SAC catalyzed transfer hydrogenation of azo compounds using methanol and ethanol
Panja, Dibyajyoti; et al, ChemRxiv, 2023, 1, 1-18

Production Method 16

Reaction Conditions
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2691904-39-7 ;  24 h, 140 °C
Reference
Co-SAC catalyzed utilization of methanol and ethanol in the transfer hydrogenation of azo bonds: experimental and theoretical studies
Panja, Dibyajyoti; et al, Green Chemistry, 2023, 25(22), 9374-9387

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 24 h, -78 °C
Reference
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; et al, Angewandte Chemie, 2021, 60(14), 7669-7674

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  rt → 130 °C; 2 h, 120 - 130 °C
Reference
Solvent-free hydrogenation reduction process of nitrobenzene with or without halogen
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  12 h, 1 atm, rt
Reference
Bis(tridentate) Ruthenium-Terpyridine Complexes Featuring Microsecond Excited-State Lifetimes
Brown, Douglas G.; et al, Journal of the American Chemical Society, 2012, 134(30), 12354-12357

Production Method 20

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid ,  Hydrazoic acid Solvents: Chloroform
Reference
Efficient direct aromatic amination by hydrazoic acid in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acid
Takeuchi, Hiroshi; et al, Journal of the Chemical Society, 1991, (21), 1524-5

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  22 °C; 1 h, 22 °C
Reference
Synthesis of Primary Aryl Amines Through a Copper-Assisted Aromatic Substitution Reaction with Sodium Azide
Markiewicz, John T.; et al, Journal of Organic Chemistry, 2010, 75(14), 4887-4890

Production Method 22

Reaction Conditions
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage
Hyodo, Kengo ; et al, Organic Letters, 2019, 21(8), 2818-2822

Production Method 23

Reaction Conditions
1.1 Reagents: Formic acid ,  Potassium hydroxide Solvents: Ethanol ;  1 h, 70 °C
Reference
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading
Yakukhnov, Sergey A.; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4781-4789

Production Method 24

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol ,  Water ;  12 h, rt
Reference
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Rao, Honghua; et al, Angewandte Chemie, 2009, 48(6), 1114-1116

Production Method 25

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt phthalocyanine Solvents: Methanol ;  30 min, 30 °C
Reference
Single-Atom Cobalt-Catalyzed Transfer Hydrogenation of Azides and One-Pot Synthesis of Pyrroles
Panja, Dibyajyoti; et al, Advanced Synthesis & Catalysis, 2023, 365(17), 2959-2968

Production Method 26

Reaction Conditions
1.1 Reagents: Phenylacetylene Catalysts: Bis[[N,N′-[1,3-bis(1,1-dimethylethyl)-1,3-propanediylidene]bis[2,6-bis(1-methyle… Solvents: Benzene-d6 ;  30 min, 23 °C
Reference
Iron-Catalyzed Alkyne Carboamination via an Isolable Iron Imide Complex
Richards, Corey A.; et al, Organometallics, 2021, 40(17), 2945-2950

Production Method 27

Reaction Conditions
Reference
Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems
Grasa, Gabriela A.; et al, Journal of Organic Chemistry, 2001, 66(23), 7729-7737

Production Method 28

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  SL-J009-1 Solvents: 1,4-Dioxane ;  12 - 24 h, 50 °C
Reference
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Vo, Giang D.; et al, Journal of the American Chemical Society, 2009, 131(31), 11049-11061

Production Method 29

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonium sulfate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphorous trichloride, polymer with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione Solvents: Polyethylene glycol ;  12 h, 100 °C
Reference
A triazine-phosphite polymeric ligand bearing cage-like P,N-ligation sites: an efficient ligand in the nickel-catalyzed amination of aryl chlorides and phenols
Panahi, Farhad; et al, RSC Advances, 2016, 6(84), 80670-80678

Production Method 30

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Ammonium hydroxide Solvents: Water ;  2 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Reference
Simple and efficient amination of diaryliodonium salts with aqueous ammonia in water without metal-catalyst
Li, Jian; et al, RSC Advances, 2012, 2(28), 10485-10487

Production Method 31

Reaction Conditions
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Raw materials

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Preparation Products

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:88-05-1)2,4,6-Trimethylaniline
Order Number:LE1650;LE3368497
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:41
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
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(CAS:88-05-1)2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
Order Number:A1207329
Stock Status:in Stock
Quantity:2.5kg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):281.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:88-05-1)2,4,6-Trimethylaniline
Order Number:sfd12317
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2,4,6-Trimethylaniline (Mesidine), ND25=1,4959

Recent Advances in the Study of 2,4,6-Trimethylaniline (Mesidine) and Its Applications in Chemical and Biomedical Research

2,4,6-Trimethylaniline (Mesidine), with the CAS number 88-05-1, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Recent studies have highlighted its significance in chemical and biomedical research, particularly in the context of ND25=1,4959, a parameter that has been linked to its unique physicochemical properties. This research brief aims to provide an overview of the latest advancements in the understanding and applications of Mesidine, focusing on its role in drug development and other industrial applications.

One of the most notable recent findings is the enhanced stability and reactivity of Mesidine under specific conditions, which has been attributed to its molecular structure. Researchers have utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate the compound's behavior in various solvents and reaction environments. These studies have provided valuable insights into optimizing synthetic pathways for Mesidine-derived compounds, thereby improving yield and purity.

In the biomedical field, Mesidine has shown promise as a precursor in the synthesis of novel therapeutic agents. For instance, recent studies have explored its potential in developing anti-inflammatory and antimicrobial compounds. The ND25=1,4959 parameter has been particularly useful in predicting the bioactivity of these derivatives, offering a new avenue for drug discovery. Additionally, computational modeling has been employed to predict the interactions of Mesidine derivatives with biological targets, further accelerating the drug development process.

Another area of interest is the environmental impact of Mesidine and its derivatives. Recent research has focused on developing greener synthetic methods to minimize waste and reduce the ecological footprint of Mesidine production. Catalytic processes and solvent-free reactions have been investigated as sustainable alternatives, demonstrating significant improvements in efficiency and environmental compatibility.

In conclusion, the latest research on 2,4,6-Trimethylaniline (Mesidine) underscores its versatility and importance in both chemical and biomedical applications. The parameter ND25=1,4959 has emerged as a critical factor in understanding its properties and optimizing its use. Future studies are expected to further explore the potential of Mesidine in drug development and sustainable chemistry, paving the way for innovative solutions in these fields.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-05-1)2,4,6-Trimethylaniline
LE1650;LE3368497
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:88-05-1)2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
A1207329
Purity:99%
Quantity:2.5kg
Price ($):281.0
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